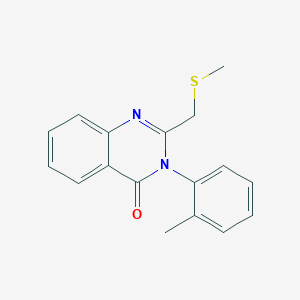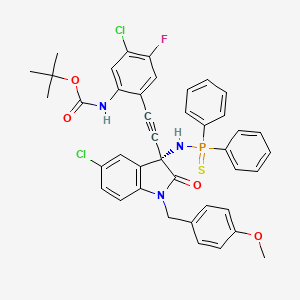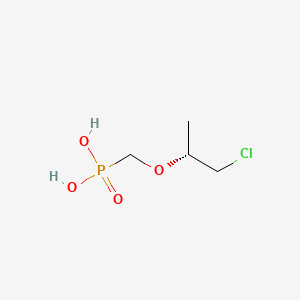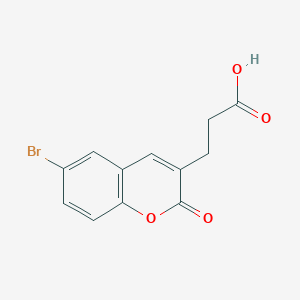
1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 3,4-dimethoxybenzyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one typically involves the condensation of 3,4-dimethoxybenzylamine with anthranilic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反応の分析
Types of Reactions: 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives with varying oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
類似化合物との比較
- 1-(3,4-Dimethoxyphenyl)quinazolin-4(1H)-one
- 1-(3,4-Dimethoxybenzyl)quinazolin-2(1H)-one
- 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-thione
Comparison: 1-(3,4-Dimethoxybenzyl)quinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxybenzyl group
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-7-12(9-16(15)22-2)10-19-11-18-17(20)13-5-3-4-6-14(13)19/h3-9,11H,10H2,1-2H3 |
InChIキー |
RGXQVOQCNNKWJY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN2C=NC(=O)C3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11832806.png)
![2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11832817.png)
![Cyclopropane;ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B11832818.png)
![9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11832824.png)
![Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-](/img/structure/B11832826.png)

![Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-](/img/structure/B11832832.png)

![1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11832849.png)



![4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol](/img/structure/B11832874.png)
